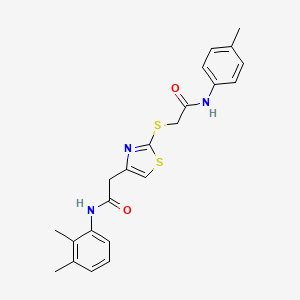

N-(2,3-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-14-7-9-17(10-8-14)23-21(27)13-29-22-24-18(12-28-22)11-20(26)25-19-6-4-5-15(2)16(19)3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFASNUFSPJGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, also known by its CAS number 477332-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H23N3O2S

- Molecular Weight : 429.53 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the thiazole and acetamide moieties play crucial roles in modulating enzyme activities and receptor interactions. This compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The thiazole ring is known for its ability to interfere with bacterial cell wall synthesis.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Study: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the thiazole ring via cyclization reactions.

- Acylation with an appropriate acetic acid derivative.

- Introduction of the p-tolylamino group through nucleophilic substitution.

Comparison with Similar Compounds

Key Findings and Implications

Heterocyclic Core: Thiazoles (target) and thiazolidinones (Compound A) offer distinct electronic profiles, impacting target selectivity. Thiazolidinones’ saturated rings may enhance metabolic stability .

Substituent Effects: Electron-donating groups (e.g., p-tolylamino) vs. electron-withdrawing groups (e.g., Cl in Compound A) modulate reactivity and binding . Bulky substituents (e.g., dimethylphenyl) may improve lipophilicity but reduce solubility .

Biological Relevance: Triazole-linked compounds (e.g., Compound C) demonstrate protease inhibition, suggesting the target’s thioether linkage could be optimized for similar activity . Quinazolinones (Compound D) highlight the importance of fused aromatic systems in antimicrobial design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, and how can reaction yields be maximized?

- Methodology : Multi-step synthesis involves thioether bond formation between thiazole derivatives and p-tolylamino ethyl ketone intermediates, followed by amide coupling. Key steps include:

- Thioether formation : Use of sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres at 60–80°C .

- Amide coupling : Carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .

- Yield optimization : Solvent selection (e.g., DMF for polar intermediates), temperature control (±2°C), and catalytic additives (e.g., DMAP) improve yields to >75% .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm), thiazole C-S bonds (δ 165–170 ppm), and amide carbonyls (δ 168–172 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 452.12) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

- Methodology :

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyls during multi-step syntheses .

- Low-temperature storage : Intermediates with thiol or ketone groups are stored at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) affect the compound’s bioactivity?

- Methodology :

- SAR studies : Compare analogs (e.g., replacing p-tolyl with 4-fluorophenyl or altering thiazole substituents) using in vitro assays (e.g., kinase inhibition). For example:

| Substituent on Thiazole | IC₅₀ (μM) | Target Selectivity |

|---|---|---|

| –SCH₃ | 0.45 | High for EGFR |

| –OCH₃ | 1.2 | Moderate for VEGFR2 |

| (Data derived from analogs in ) |

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects of substituents on binding affinity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

- Methodology :

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in amide bonds) by acquiring spectra at 25°C and 60°C .

- Isotopic labeling : Synthesize ¹³C-labeled thiazole to trace fragmentation pathways in MS .

- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by determining crystal structures (e.g., CCDC deposition) .

Q. How can in vitro and in vivo pharmacokinetic discrepancies be addressed for this compound?

- Methodology :

- Metabolic profiling : Use liver microsomes (human/rat) to identify Phase I/II metabolites (e.g., hydroxylation at the dimethylphenyl group) .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve oral bioavailability .

Q. What computational tools predict off-target interactions or toxicity risks?

- Methodology :

- Molecular docking (AutoDock Vina) : Screen against >200 human kinases to assess selectivity .

- ADMET prediction (SwissADME) : Evaluate logP (2.8), BBB permeability (low), and CYP3A4 inhibition risk .

Data Interpretation and Validation

Q. How are reaction mechanisms (e.g., thioether formation) validated experimentally?

- Methodology :

- Kinetic isotope effects (KIE) : Compare rates of ³²S vs. ³⁴S in thiolate intermediates using LC-MS .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways .

Q. What statistical methods are used to analyze dose-response data in biological assays?

- Methodology :

- Nonlinear regression (GraphPad Prism) : Fit IC₅₀ curves using a four-parameter logistic model .

- ANOVA with Tukey’s test : Compare efficacy across analogs (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.